molecular formula C29H25N5O3 B394316 (3Z)-3-[(NAPHTHALEN-2-YL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE

(3Z)-3-[(NAPHTHALEN-2-YL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B394316
M. Wt: 491.5g/mol
InChI Key: SRSZKCPYVIORIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-3-[(NAPHTHALEN-2-YL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a unique structure combining naphthyl, nitrophenyl, piperazino, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(NAPHTHALEN-2-YL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the naphthylimino and nitrophenylpiperazino groups. Common reagents used in these reactions include aryl hydrazines, aldehydes, and nitrophenylpiperazine. The reactions are often carried out under controlled conditions, such as elevated temperatures and the presence of catalysts like Brønsted or Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(NAPHTHALEN-2-YL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(3Z)-3-[(NAPHTHALEN-2-YL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (3Z)-3-[(NAPHTHALEN-2-YL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • **3-(2-naphthylimino)-1-{[4-(4-nitrophenyl)piperazino]methyl}-1H-indole
  • **3-(2-naphthylimino)-1-{[4-(4-nitrophenyl)piperazino]methyl}-1H-indol-3-one

Uniqueness

The uniqueness of (3Z)-3-[(NAPHTHALEN-2-YL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C29H25N5O3

Molecular Weight

491.5g/mol

IUPAC Name

3-naphthalen-2-ylimino-1-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]indol-2-one

InChI

InChI=1S/C29H25N5O3/c35-29-28(30-23-10-9-21-5-1-2-6-22(21)19-23)26-7-3-4-8-27(26)33(29)20-31-15-17-32(18-16-31)24-11-13-25(14-12-24)34(36)37/h1-14,19H,15-18,20H2

InChI Key

SRSZKCPYVIORIJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CN2C3=CC=CC=C3C(=NC4=CC5=CC=CC=C5C=C4)C2=O)C6=CC=C(C=C6)[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1CN2C3=CC=CC=C3C(=NC4=CC5=CC=CC=C5C=C4)C2=O)C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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